(Z)-1,2,3,3,3-Pentafluoropropene (CAS: 2252-83-7), commonly designated as HFO-1225ye(Z), is a highly fluorinated olefin characterized by an ultra-low Global Warming Potential (GWP < 1) and a carbon-carbon double bond substituted with five fluorine atoms. While initially evaluated for direct refrigerant applications, its procurement profile is now firmly established as a high-value chemical intermediate, specialty fluoropolymer monomer, and precursor for next-generation hydrofluoroolefins (HFOs). The compound offers exceptional chemical stability in closed systems and distinctive reactivity driven by its single vinylic hydrogen, making it a critical building block for synthesizing complex fluorinated molecules and high-performance materials where precise stereochemistry and fluorine loading are required [1].
Substituting (Z)-1,2,3,3,3-Pentafluoropropene with its (E)-isomer, or with mainstream tetrafluoropropenes like HFO-1234yf, fails due to fundamental differences in toxicity profiles, thermodynamic stability, and chemical reactivity. The (Z)-isomer is thermodynamically favored over the (E)-isomer, ensuring higher stability and predictable yields during high-temperature synthetic processing or polymerization. Furthermore, unlike HFO-1234yf, which is optimized for direct consumer refrigeration, HFO-1225ye(Z) exhibits sub-chronic inhalation toxicity that strictly precludes its use as a drop-in working fluid. Consequently, buyers must procure HFO-1225ye(Z) specifically for closed-loop synthesis, as a structural precursor to HFO-1234yf, or as a specialty comonomer where its exact pentafluoro-substitution pattern is required to impart specific thermal or chemical resistance to polymer matrices[1].
For industrial buyers evaluating the lifecycle environmental impact of fluorinated intermediates, atmospheric degradation pathways are a critical metric. Gas-phase ozonolysis of HFO-1225ye(Z) produces carbon tetrafluoride (PFC-14) at a highly restricted yield of 1.02%. In stark contrast, the ozonolysis of the related tetrafluoropropene HFO-1234ze(E) yields the potent greenhouse gas trifluoromethane (HFC-23) at a much higher rate of 7.9%. This structural difference—specifically the substitution of a hydrogen atom by a fluorine atom on the olefinic carbon—shifts the degradation pathway, maintaining the indirect Global Warming Potential (GWP) of HFO-1225ye(Z) at exceptionally low levels (0.03 to 0.12 at a 500-year horizon) [1].
| Evidence Dimension | Yield of long-lived GHG breakdown products via ozonolysis |
| Target Compound Data | HFO-1225ye(Z) yields 1.02% PFC-14 |
| Comparator Or Baseline | HFO-1234ze(E) yields 7.9% HFC-23 |
| Quantified Difference | ~7.7x lower yield of primary long-lived GHG byproduct |
| Conditions | Gas-phase ozonolysis at 298 K and 1 bar |
Validates the compound's use as a sustainable, low-GWP chemical intermediate with a favorable atmospheric degradation profile compared to other HFOs.
HFO-1225ye(Z) is strategically procured as an intermediate in the multi-step synthesis of commercial refrigerants like HFO-1234yf. Industrial synthesis routes frequently utilize the dehydrofluorination of hexafluoropropanes (e.g., HFC-236ea) to generate HFO-1225ye, which is subsequently hydrogenated and dehydrofluorinated to yield the final tetrafluoropropene. Patent literature demonstrates that converting HFC-236ea to HFO-1225ye can achieve conversions of 57.8% with selectivities of 52.4% under standard aqueous KOH conditions at 150°C, which can be further accelerated using phase transfer catalysts. This establishes HFO-1225ye(Z) as a process-critical, isolable intermediate that bridges heavily fluorinated alkanes with highly demanded, low-GWP tetrafluoroolefins [1].
| Evidence Dimension | Synthetic conversion and selectivity in dehydrofluorination |
| Target Compound Data | HFO-1225ye generated with 52.4% selectivity (57.8% conversion in 3.5 hrs) |
| Comparator Or Baseline | Direct single-step synthesis from alkanes (often lower yield or higher byproduct formation) |
| Quantified Difference | Enables controlled, stepwise fluorine reduction to HFO-1234yf |
| Conditions | 150°C, 50% aqueous KOH, 3.5 hours |
Proves the compound's viability and processability as a scalable intermediate for manufacturing the world's most widely used automotive refrigerant.
While HFO-1225ye(Z) possesses an exceptionally low direct Global Warming Potential (GWP = 0.344), its procurement is strictly differentiated from mainstream refrigerants like HFO-1234yf due to its inhalation toxicity profile. Long-term exposure studies revealed toxic effects at relatively low concentrations of 500 to 1,000 ppm, which decisively precludes its use in open or consumer-facing refrigeration and foam-blowing applications. In contrast, HFO-1234yf is approved for widespread automotive use. Consequently, buyers must select HFO-1225ye(Z) exclusively for applications where the molecule is consumed (as a monomer or chemical precursor) or strictly contained within hermetically sealed, specialized industrial systems[1].
| Evidence Dimension | Safe exposure limits for consumer application |
| Target Compound Data | HFO-1225ye(Z) exhibits toxicity at 500–1,000 ppm |
| Comparator Or Baseline | HFO-1234yf (approved for general automotive AC use) |
| Quantified Difference | HFO-1225ye(Z) is non-viable for consumer drop-in replacement despite lower GWP (0.344 vs 0.501) |
| Conditions | Sub-chronic and chronic inhalation studies |
Prevents costly misallocation of the compound into consumer refrigerant R&D, redirecting procurement toward safe, high-value precursor and polymer applications.
Because HFO-1225ye(Z) possesses a reactive carbon-carbon double bond and a single hydrogen atom, it serves as a highly effective monomer or comonomer in the production of advanced fluoropolymers. It is procured to introduce pentafluoropropyl segments into polymer chains, modifying thermal resistance, chemical inertness, and crystallinity in ways that standard hexafluoropropene (HFP) cannot, making it ideal for high-performance industrial coatings and membranes .
Driven by its specific halogenation state and processability, HFO-1225ye(Z) is widely procured as a chemical intermediate in the multi-step synthesis of commercial refrigerants, most notably HFO-1234yf. Its ability to be selectively hydrogenated and subsequently dehydrofluorinated allows manufacturers to tightly control the stepwise reduction of fluorine content from heavily fluorinated alkane feedstocks [1].
In advanced organometallic chemistry, HFO-1225ye(Z) is utilized as a precursor for generating complex fluorinated building blocks. The vinylic hydrogen can be deprotonated using strong bases like butyllithium to form stable organolithium intermediates, which are then reacted with various electrophiles to synthesize novel main-group organofluorine compounds for pharmaceutical or agrochemical research .
Irritant